2-(1,1-Dimethylpropyl)anthraquinone 2-(1,1-Dimethylpropyl)anthraquinone
Brand Name: Vulcanchem
CAS No.: 32588-54-8
VCID: VC20740950
InChI: InChI=1S/C19H18O2/c1-4-19(2,3)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,4H2,1-3H3
SMILES: CCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol

2-(1,1-Dimethylpropyl)anthraquinone

CAS No.: 32588-54-8

Cat. No.: VC20740950

Molecular Formula: C19H18O2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-Dimethylpropyl)anthraquinone - 32588-54-8

CAS No. 32588-54-8
Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
IUPAC Name 2-(2-methylbutan-2-yl)anthracene-9,10-dione
Standard InChI InChI=1S/C19H18O2/c1-4-19(2,3)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,4H2,1-3H3
Standard InChI Key WUKWGUZTPMOXOW-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Chemical Structure and Properties

Molecular Structure

2-(1,1-Dimethylpropyl)anthraquinone features an anthraquinone core with a tert-pentyl (1,1-dimethylpropyl) group attached at the 2-position. The anthraquinone backbone consists of two benzene rings fused to a central quinone structure, creating a planar tricyclic system with two carbonyl groups. The compound has a molecular formula of C19H18O2 with a precise molecular weight of 278.345 g/mol .

The exact mass of the compound is 278.130676, reflecting its empirical atomic composition . This structure combines the characteristic planarity of the anthraquinone system with the three-dimensional bulk of the branched alkyl substituent, likely influencing intermolecular interactions and reactivity patterns.

Physical Properties

The physical properties of 2-(1,1-Dimethylpropyl)anthraquinone are crucial for understanding its behavior and potential applications. These properties are comprehensively summarized in Table 1.

Table 1: Physical Properties of 2-(1,1-Dimethylpropyl)anthraquinone

PropertyValue
Molecular Weight278.345 g/mol
Density1.1±0.1 g/cm³
Boiling Point432.9±35.0 °C at 760 mmHg
Melting Point60-65°C
Flash Point161.6±22.9 °C
Vapor Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.589
LogP5.60
PSA (Polar Surface Area)34.14000
Exact Mass278.130676

The compound demonstrates a relatively high boiling point (432.9±35.0 °C at 760 mmHg), which is characteristic of polycyclic aromatic compounds . The melting point range of 60-65°C suggests a crystalline solid at room temperature . It's worth noting that source reports some variation in properties, listing the boiling point as 245-273°C and density as 0.82 g/cm³, which differs from values reported in source .

The LogP value of 5.60 indicates high lipophilicity, suggesting limited water solubility and good solubility in organic solvents . This property has important implications for potential applications and handling methods.

Chemical Properties

As an anthraquinone derivative, 2-(1,1-Dimethylpropyl)anthraquinone likely exhibits chemical behaviors characteristic of this compound class. Anthraquinones generally demonstrate:

  • Chemical stability due to their aromatic character and extended conjugation

  • Susceptibility to reduction of the carbonyl groups under appropriate conditions

  • Potential for electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing carbonyl groups decreases reactivity compared to simple aromatic compounds

  • Possible photochemical reactivity due to the chromophoric nature of the quinone structure

Nomenclature and Identification

Systematic Naming and Synonyms

2-(1,1-Dimethylpropyl)anthraquinone has numerous synonyms and alternative names used in scientific literature and commercial contexts. These names reflect different naming conventions and historical development of chemical nomenclature. Table 2 presents these alternative designations.

Table 2: Synonyms and Alternative Names for 2-(1,1-Dimethylpropyl)anthraquinone

Name
2-(1,1-Dimethylpropyl)anthraquinone
2-tert-Amylanthraquinone
2-TERT-PENTYLANTHRAQUINONE
2-tert-amyl-9,10-anthraquinone
9,10-Anthracenedione, 2-(1,1-dimethylpropyl)-
2-(2-Methyl-2-butanyl)-9,10-anthraquinone
2-(2-Methylbutan-2-yl)anthracen-9,10-dion
2-(2-Methylbutan-2-yl)-9,10-anthraquinone
2-t-Isopentylanthrachinon
2-t-amylanthraquinone
2-(2-methylbutan-2-yl)anthracene-9,10-dione
2-(1,1-dimethylpropyl)-10-anthracenedione

This diversity of names reflects both systematic IUPAC naming conventions and common nomenclature practices in different contexts . The variety of names can sometimes create confusion when searching literature databases, making cross-referencing with CAS numbers essential.

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